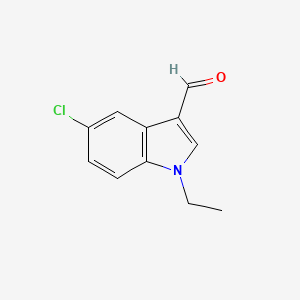

5-chloro-1-ethyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloroindole.

Alkylation: The 5-chloroindole undergoes alkylation with ethyl iodide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the 1-position.

Formylation: The resulting 5-chloro-1-ethylindole is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: 5-chloro-1-ethyl-1H-indole-3-carboxylic acid.

Reduction: 5-chloro-1-ethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is an indole derivative with significant applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, highlighting its role in drug development, biological research, and synthetic methodologies.

Medicinal Chemistry

This compound serves as a precursor for synthesizing biologically active compounds. Indole derivatives are known for their therapeutic properties, including anticancer, antifungal, and antibacterial activities. The compound's unique structure allows it to participate in various chemical reactions that yield pharmacologically relevant products.

Case Study: Anticancer Activity

Research indicates that indole derivatives can inhibit cancer cell proliferation. For example, studies have shown that modifications of the indole structure can enhance cytotoxicity against specific cancer cell lines, making this compound a candidate for further exploration in cancer therapy .

Organic Synthesis

The compound is utilized in multicomponent reactions (MCRs), which are efficient strategies for synthesizing complex molecules from multiple reactants in a single step. This method is particularly valuable for generating diverse libraries of compounds for drug discovery.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves the reaction of indoles with phosphorus oxychloride and DMF (dimethylformamide) to introduce the aldehyde functionality.

- Condensation Reactions : The compound can also be synthesized via condensation with other reagents, leading to diverse derivatives with potential biological activities .

Biological Research

In microbiology, related compounds have demonstrated antifungal properties. For instance, indole derivatives have been used as protective agents against fungal infections in amphibians, showcasing the potential ecological applications of these compounds .

Interaction Studies

Studies focusing on the biological activity of this compound often explore its interactions with various biological targets. These investigations are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Comparative Analysis of Indole Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chloro at 5-position; Ethyl at 1-position; Aldehyde at 3-position | Highly reactive; potential for diverse derivatives |

| Indolecarboxaldehyde | Carboxaldehyde instead of chloro | Exhibits different biological activities; more polar |

| 2-Chloroindole | Chlorine at the 2-position | More electrophilic; used in various synthetic applications |

The uniqueness of this compound lies in its combination of both chloro and ethyl substituents along with an aldehyde functional group, making it particularly interesting for synthetic chemists and pharmacologists alike.

Wirkmechanismus

The mechanism of action of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The chloro and ethyl groups can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-carbaldehyde: Lacks the chloro and ethyl groups, making it less hydrophobic and potentially less reactive.

5-Bromo-1-ethyl-1H-indole-3-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

5-Chloro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic properties.

Uniqueness: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, ethyl, and aldehyde groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the ethyl group increases its hydrophobicity, potentially improving its interaction with biological targets.

Biologische Aktivität

5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Target Interactions

This compound interacts with various cellular targets, including enzymes and receptors. Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing numerous biochemical pathways.

Mode of Action

The compound acts as an agonist or antagonist to specific receptors, modulating downstream signaling pathways. For instance, it can stimulate the aryl hydrocarbon receptor (AhR), leading to enhanced immune responses through the production of interleukin-22.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antiviral Activity : Some indole derivatives have shown efficacy against viral infections.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : The compound demonstrates activity against various bacterial and fungal strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and potential central nervous system penetration, which are critical for therapeutic applications.

In Vitro Studies

A study evaluated the antimicrobial activity of related indole derivatives against Candida albicans and other pathogens. The minimum inhibitory concentration (MIC) values indicated moderate to strong activity, supporting the therapeutic potential of indole derivatives in treating infections .

Animal Models

In animal studies, varying dosages of this compound revealed that low doses could enhance immune responses while higher doses might lead to toxicity. This dosage-dependent effect highlights the importance of careful dosing in therapeutic applications.

Data Tables

Eigenschaften

IUPAC Name |

5-chloro-1-ethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIHWKIQLLCKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.